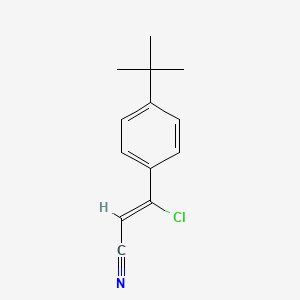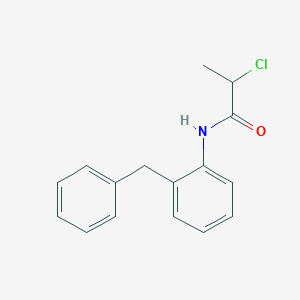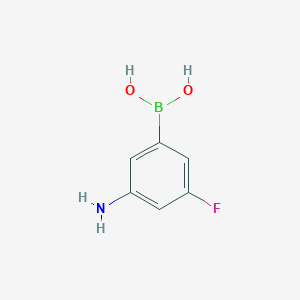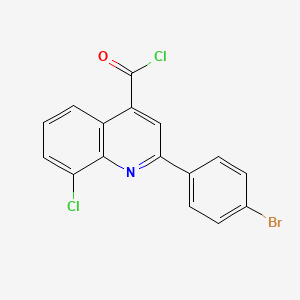
2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoline structure, a carbonyl chloride group, and bromophenyl group . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. Carbonyl chloride groups are highly reactive due to the presence of a good leaving group (Cl-), which makes them useful in various chemical reactions. Bromophenyl groups are aromatic compounds where a bromine atom is attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroanalytical data such as NMR and IR . These techniques provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride” are not available, similar compounds often undergo electrophilic aromatic substitution reactions . The presence of the carbonyl chloride group could make it a good electrophile for such reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes : Xu et al. (2014) explored the synthesis and characterization of cyclopalladated 2-(4-bromophenyl)pyridine complexes. These complexes exhibited luminescence and were applied in coupling reactions of aryl chlorides containing hydroxymethyl, demonstrating potential in organic synthesis and materials science (Chen Xu et al., 2014).
Suzuki-Miyaura Coupling : Tagata and Nishida (2003) described the use of a phosphine ligand for the palladium charcoal-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines. This research underscores the role of this compound in facilitating important organic reactions (Tsuyoshi Tagata & M. Nishida, 2003).
Chlorination Studies : Cziáky (1991) investigated the chlorination of 2-chloroquinoline-3-carbaldehydes, providing insights into the preparation of chloroquinoline derivatives, which is crucial in the field of chemical synthesis (Z. Cziáky, 1991).
Organonickel Complexes : Isobe et al. (1980) studied the oxidative addition reactions of chloropyridines to form organonickel complexes, demonstrating the versatility of chloroquinolines in forming stable complexes with potential applications in catalysis (K. Isobe, Yukio Nakamura & S. Kawaguchi, 1980).
Optoelectronic and Charge Transport Properties : A study by Irfan et al. (2020) on hydroquinoline derivatives, closely related to chloroquinolines, explored their structural, electronic, optical, and charge transport properties. This research contributes to the understanding of these compounds in the development of multifunctional materials (A. Irfan et al., 2020).
Antimycobacterial and Photosynthetic Inhibiting Activity : Otevrel et al. (2013) prepared and characterized a series of 4-arylamino-7-chloroquinolinium chlorides, evaluating their antimycobacterial activity and inhibition of photosynthetic electron transport. This signifies the biological activity and potential applications of chloroquinolines in medical and agricultural research (J. Otevrel et al., 2013).
Cyclizations to Quinolines and Related Compounds : Vorbrüggen et al. (1990) demonstrated cyclization reactions leading to chloroquinoline derivatives. Such synthetic methods are fundamental in the development of new chemical entities (H. Vorbrüggen, B. Bohn & K. Krolikiewicz, 1990).
Anticorrosion Properties : A study by Pernak (1984) on the inhibition effect of various chlorides, including chloroquinoline derivatives, on the corrosion of carbon steel highlights the utility of these compounds in materials science, particularly in corrosion prevention (J. Pernak, 1984).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-8-chloroquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-6-4-9(5-7-10)14-8-12(16(19)21)11-2-1-3-13(18)15(11)20-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRBXDHFXQPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

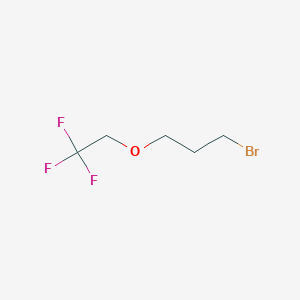
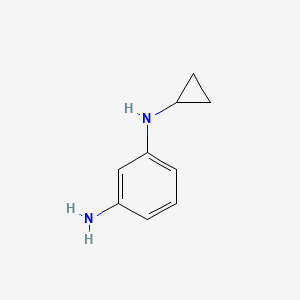
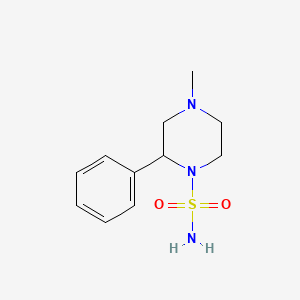
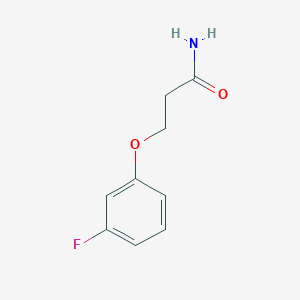
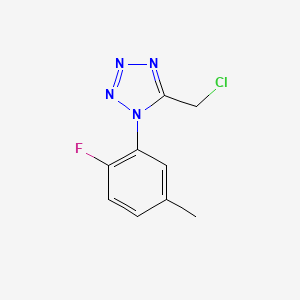
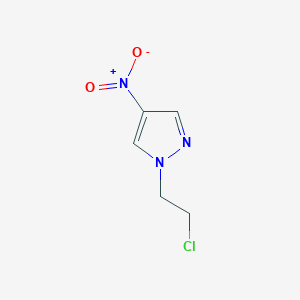
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
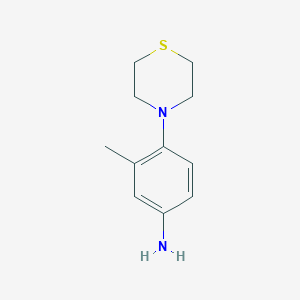
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
